Spiro[isochroman-4,4'-piperidine]
Overview
Description
Spiro[isochroman-4,4’-piperidine] is a spirocyclic compound characterized by a unique structure where an isochroman ring is fused to a piperidine ring through a single spiro atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[isochroman-4,4’-piperidine] typically involves the formation of the spiro-ring on a preformed piperidine ring or the formation of the piperidine ring on a preformed isochroman ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions . Another approach is the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the spirocyclic structure .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Spiro[isochroman-4,4’-piperidine] can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Spiro[isochroman-4,4’-piperidine] has several scientific research applications:
Mechanism of Action
The mechanism of action of spiro[isochroman-4,4’-piperidine] involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in disease pathways. The exact mechanism depends on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Spiro[isochroman-4,4’-piperidine]: Unique due to its specific spirocyclic structure.
Spiropiperidines: Similar compounds with variations in the attached rings, such as spiro[indoline-3,4’-piperidine] and spiro[cyclohexane-1,4’-piperidine].
Spirooxindoles: Another class of spirocyclic compounds with applications in medicinal chemistry.
Uniqueness
Spiro[isochroman-4,4’-piperidine] is unique due to its combination of an isochroman and piperidine ring, which imparts distinct physicochemical properties and biological activities compared to other spirocyclic compounds .
Properties
IUPAC Name |
spiro[1,3-dihydroisochromene-4,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13/h1-4,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGFZPABWGWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445771 | |
Record name | Spiro[isochroman-4,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909034-85-1 | |
Record name | Spiro[isochroman-4,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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